N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group and a methyl group, linked via a methylene bridge to a methanesulfonamide moiety.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSNVWOHICGCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Final coupling: The final step could involve coupling the pyrazole intermediate with the m-tolyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound shares functional groups with several classes of bioactive molecules:
- Sulfonamide-containing drugs : Comparables include Celecoxib (a COX-2 inhibitor) and Dorzolamide (carbonic anhydrase inhibitor). Unlike these, the cyclopropyl-pyrazole moiety in the target compound may confer unique steric and electronic properties affecting target selectivity .
- Pyrazole derivatives : Compounds like 3-(5-hydroxymethyl-2-furyl)-1-benzyl indazole (YC-1) exhibit nitric oxide-enhancing activity. The cyclopropyl group in the target compound could reduce metabolic degradation compared to YC-1’s furan ring .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural analogs:
| Property | Target Compound | Celecoxib | Dorzolamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 (estimated) | 381.37 | 324.41 |
| LogP (lipophilicity) | ~3.5 (predicted) | 3.5 | 1.2 |
| Solubility (mg/mL) | Low (due to m-tolyl group) | 0.03 (pH 7.4) | 1.5 (aqueous) |
| Protein Binding (%) | >90 (estimated) | 97 | 33 |
Note: Values for the target compound are extrapolated from structural analogs and computational models .
Hydrogen Bonding and Crystal Packing
The sulfonamide group (-SO₂NH-) typically acts as both donor and acceptor, forming R₂²(8) graph-set motifs. This contrasts with pyrazole-based compounds, where N-H···N bonds dominate .
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂S |
| Molecular Weight | 273.35 g/mol |
| CAS Number | 1448061-30-0 |
| Structure | Structure |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibits its biological effects primarily through the modulation of specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, influencing their activity. The methanesulfonamide group enhances the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been shown to inhibit key oncogenic pathways, such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Overexpression is linked to various cancers.
In vitro studies have demonstrated that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide can induce apoptosis in cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231 .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit inflammatory mediators and cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazole derivatives against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .
Case Studies
-
Antitumor Synergy with Doxorubicin :
A study demonstrated that combining pyrazole derivatives with doxorubicin resulted in a synergistic effect in MDA-MB-231 cells, enhancing apoptosis rates compared to either treatment alone. This suggests potential applications in combination therapy for breast cancer . -
In Vivo Efficacy Against Inflammation :
In a murine model of induced inflammation, administration of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide significantly reduced inflammatory markers and improved clinical scores compared to controls . -
Antibacterial Testing :
Laboratory tests showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
